molecular formula C14H18FN5O5 B15141714 N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B15141714
M. Wt: 355.32 g/mol
InChI Key: QISMUTCGOYEUNQ-LVSOZYNNSA-N
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Description

N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant implications in various scientific fields. This compound features a purine base linked to a modified ribose sugar and a propanamide group, making it a molecule of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives and other nitrogen-containing compounds.

    Modification of the Ribose Sugar: The ribose sugar is chemically modified to introduce the fluorine atom and hydroxyl groups. This step often involves selective protection and deprotection of hydroxyl groups, followed by fluorination reactions.

    Coupling of the Purine Base and Ribose Sugar: The modified ribose sugar is then coupled with the purine base using glycosylation reactions under acidic or basic conditions.

    Introduction of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The carbonyl groups in the purine base can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.

    Substitution: Nucleophiles like halides or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted purines.

Scientific Research Applications

N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid synthesis.

    Industry: The compound is used in the development of diagnostic tools and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts the replication of viral and cancerous cells, leading to their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to its complex structure, combining a purine base with a modified ribose sugar and a propanamide group. This complexity allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C14H18FN5O5

Molecular Weight

355.32 g/mol

IUPAC Name

N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-9(22)7(15)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7?,9+,13-/m1/s1

InChI Key

QISMUTCGOYEUNQ-LVSOZYNNSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)F)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O

Origin of Product

United States

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